Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride
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Overview
Description
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride is a synthetic organic compound that belongs to the imidazole family. This compound is characterized by the presence of an imidazole ring substituted with a 4-(p-benzyloxyphenyl) group and a 1-butyl chain, with the hydrochloride salt form enhancing its solubility in water. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride typically involves the following steps:
Formation of 4-(p-benzyloxyphenyl)imidazole: This step involves the reaction of 4-(p-benzyloxyphenyl)amine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.
Alkylation: The imidazole derivative is then alkylated using 1-bromobutane in the presence of a base such as potassium carbonate to introduce the 1-butyl group.
Hydrochloride Salt Formation: The final step involves the treatment of the alkylated product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Electrophiles or nucleophiles; solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The compound can also interact with cellular pathways, modulating biological processes and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)aniline hydrochloride: Similar structure with an aniline group instead of an imidazole ring.
4-(Benzyloxy)phenol: Lacks the imidazole ring and butyl chain, used in different applications.
4-Benzyloxyphenylhydrazine hydrochloride: Contains a hydrazine group, used in different synthetic applications.
Uniqueness
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride is unique due to the presence of both the imidazole ring and the 4-(p-benzyloxyphenyl) group, which confer specific chemical properties and biological activities
Biological Activity
Imidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride is one such derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Overview of Imidazole Derivatives
Imidazole is a five-membered heterocyclic compound that serves as a core structure in numerous biologically active molecules. The versatility of imidazole derivatives stems from their ability to interact with various biological targets, leading to activities such as:
- Antibacterial
- Antitumor
- Anti-inflammatory
- Antiviral
The specific compound in focus, this compound, exhibits several of these properties, making it a candidate for further investigation.
Antibacterial Activity
Imidazole derivatives have demonstrated significant antibacterial properties. For instance, a study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Compound | Target Pathogen | MIC (μM) |
---|---|---|
1a | S. aureus | 5 |
1b | E. coli | 10 |
Imidazole Derivative | Bacillus subtilis | 8 |
Antitumor Activity
Research has shown that imidazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A notable study investigated the antiproliferative effects of various imidazole compounds on melanoma cell lines. The compound exhibited an IC50 value of approximately 7.4 μM against BRAF mutant melanoma cells, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
Imidazole derivatives have also been evaluated for their anti-inflammatory properties. One study highlighted the ability of certain imidazole compounds to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes involved in inflammatory pathways and tumor progression.
- Disruption of Cell Signaling : By interfering with key signaling pathways, these compounds can induce apoptosis in cancer cells.
Case Studies and Research Findings
Several case studies have focused on the synthesis and evaluation of imidazole derivatives:
- Synthesis and Evaluation : A series of studies synthesized novel imidazole derivatives and evaluated their biological activities through various assays including cell viability and enzyme inhibition tests.
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the imidazole ring significantly affect biological activity. For example, substituents on the phenyl ring adjacent to the imidazole moiety were found to enhance antibacterial potency .
Properties
CAS No. |
33624-74-7 |
---|---|
Molecular Formula |
C20H23ClN2O |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
1-butyl-4-(4-phenylmethoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-2-3-13-22-14-20(21-16-22)18-9-11-19(12-10-18)23-15-17-7-5-4-6-8-17;/h4-12,14,16H,2-3,13,15H2,1H3;1H |
InChI Key |
OSMQQWHIFVAFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.